Tert-butyl (2-methylallyl) carbonate

Description

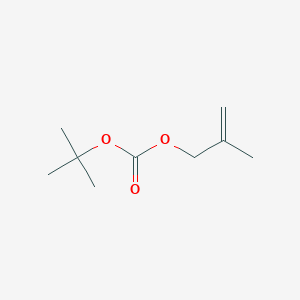

tert-Butyl (2-methylallyl) carbonate is a specialized organic compound featuring a carbonate group linked to a tert-butyl moiety and a 2-methylallyl substituent. This structure renders it valuable in organic synthesis, particularly as a protecting group or intermediate in the preparation of complex molecules.

Properties

Molecular Formula |

C9H16O3 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

tert-butyl 2-methylprop-2-enyl carbonate |

InChI |

InChI=1S/C9H16O3/c1-7(2)6-11-8(10)12-9(3,4)5/h1,6H2,2-5H3 |

InChI Key |

NLRPRYGGWMEQJW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)COC(=O)OC(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

tert-Butyl (2-methylbut-3-en-2-yl) Carbonate (Compound 22)

Structural Differences :

- The tert-butyl carbonate group is attached to a 2-methylbut-3-en-2-yl chain instead of a 2-methylallyl group.

Reactivity :

- The branched structure may reduce reactivity in allylic substitutions due to steric effects, whereas the target compound’s linear 2-methylallyl group could facilitate faster reactions in similar conditions.

tert-Butyl (3-(2-methylallyl)-4-oxocyclopent-2-en-1-yl) Carbonate (Compound 230)

Structural Differences :

Reactivity :

- The cyclopentene ring’s strain and conjugation may promote Diels-Alder reactions, whereas the target compound’s linear structure is more suited for allylic alkylation or oxidation.

tert-Butyl((2-methylallyl)oxy)diphenylsilane (1b) and 2-Methylallyl Benzoate (1c)

Structural Differences :

Reactivity :

- Silyl ethers (1b) are hydrolytically stable but require harsh conditions for removal, whereas carbonates (target compound) are more labile under acidic or nucleophilic conditions. Benzoates (1c) exhibit moderate reactivity in ester hydrolysis.

tert-Butyl Benzyl(2-methylallyl)carbamate

Structural Differences :

Reactivity :

- The carbamate’s nitrogen center can participate in hydrogen bonding, influencing solubility and intermolecular interactions differently from the target compound’s carbonate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.